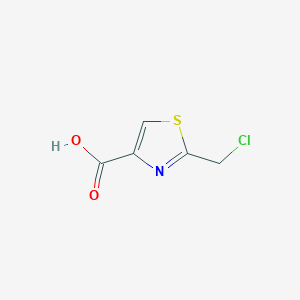

2-(氯甲基)噻唑-4-羧酸

描述

“2-(Chloromethyl)thiazole-4-carboxylic acid” is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)thiazole-4-carboxylic acid” were not found, thiazole derivatives have been synthesized by researchers for various purposes . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen . The molecular structure of thiazoles allows for various substituents, which can significantly affect their biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .科学研究应用

新化合物合成

一项研究概述了新型 2-氨基-1,3-噻唑-4-羧酸衍生物的合成,发现它们表现出显着的杀菌和抗病毒活性。这些化合物对六种受试真菌和烟草花叶病毒 (TMV) 显示出有希望的效果,突出了它们在控制真菌和病毒感染方面的潜力 (李凤云 等人,2015)。

防腐应用

另一项研究调查了噻唑腙作为酸性介质中低碳钢的防腐剂。包括噻唑-2-羧酸衍生物在内的抑制剂显着降低了腐蚀,表明它们在保护工业材料方面的效用 (Turuvekere K. Chaitra 等人,2016)。

材料和结构应用

超分子化学

深入研究了与 2-(氯甲基)噻唑-4-羧酸密切相关的化合物的晶体结构,展示了复杂的氢键和 π-π 堆积相互作用。这些发现对于设计具有特定结构性质的分子材料非常有价值 (吴敏 等人,2015)。

合成路线和中间体应用

合成方法和中间化合物

一项研究提出了一种用于生产生物活性化合物(如噻唑羧酸)所必需的中间化合物的新合成方法。这项研究可以为各种药物和生物活性物质的更有效生产铺平道路 (涂源彪 等人,2016)。

安全和危害

属性

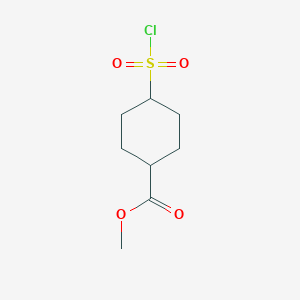

IUPAC Name |

2-(chloromethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYARGRVHYSZRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)

![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)

![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)

![N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2535608.png)

![N-(4-fluorophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2535610.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)